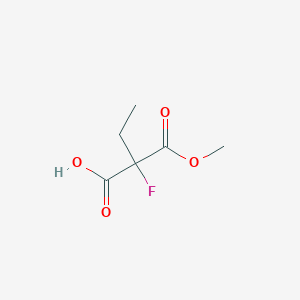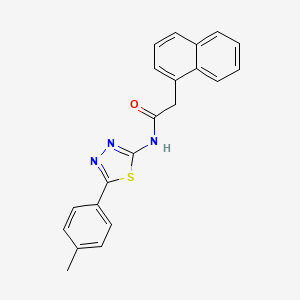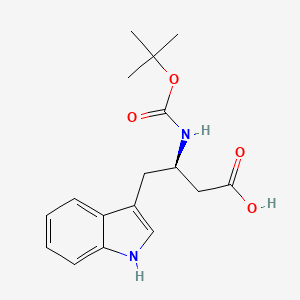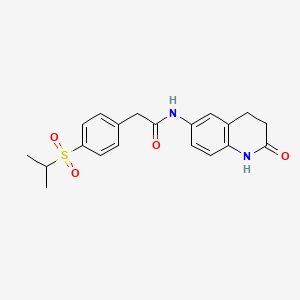
2-Fluoro-2-methoxycarbonylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-methoxycarbonylbutanoic acid is an organic compound with the molecular formula C6H9FO4 It is a fluorinated derivative of butanoic acid, featuring both a fluoro and a methoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-methoxycarbonylbutanoic acid typically involves the fluorination of a suitable precursor, such as 2-methoxycarbonylbutanoic acid. The fluorination reaction can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-methoxycarbonylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-Fluoro-2-methoxycarbonylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying metabolic pathways.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Fluoro-2-methoxycarbonylbutanoic acid exerts its effects depends on its interaction with molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the methoxycarbonyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobutanoic acid: Lacks the methoxycarbonyl group, making it less versatile in synthetic applications.
2-Methoxycarbonylbutanoic acid: Lacks the fluoro group, which may result in different biological activity.
2-Fluoro-2-methylbutanoic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.
Uniqueness
2-Fluoro-2-methoxycarbonylbutanoic acid is unique due to the presence of both the fluoro and methoxycarbonyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
100701-52-8 |
|---|---|
Formule moléculaire |
C6H8FO4- |
Poids moléculaire |
163.12 g/mol |
Nom IUPAC |
2-fluoro-2-methoxycarbonylbutanoate |
InChI |
InChI=1S/C6H9FO4/c1-3-6(7,4(8)9)5(10)11-2/h3H2,1-2H3,(H,8,9)/p-1 |
Clé InChI |
ZXVDURWNSWCPQQ-UHFFFAOYSA-M |
SMILES |
CCC(C(=O)O)(C(=O)OC)F |
SMILES canonique |
CCC(C(=O)[O-])(C(=O)OC)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2423307.png)


![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid](/img/structure/B2423310.png)
![2-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2423312.png)
![1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2423313.png)
![{6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol](/img/structure/B2423315.png)

![2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2423320.png)
![N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-9-methyl-9H-purin-6-amine](/img/structure/B2423321.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2423326.png)
![3-[(4-methylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2423328.png)
![2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B2423330.png)
